ゲルマクレン D

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

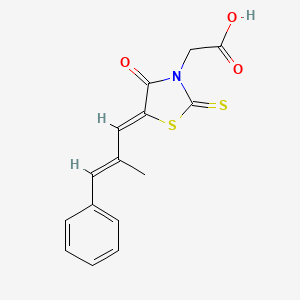

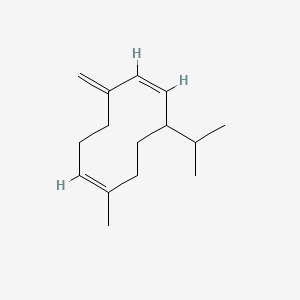

(S,1Z,6Z)-8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene is a natural product found in Iris tectorum, Calypogeia muelleriana, and other organisms with data available.

科学的研究の応用

バイオテクノロジー&遺伝子工学

ゲルマクレン D は、特にこの化合物を高レベルで生産するための酵母の遺伝子工学において、バイオテクノロジー分野で関心を集めてきました。 研究者は、テルペノイド前駆体フラックスに関連するさまざまな遺伝子を操作することで、酵母株におけるthis compound の生産を大幅に増加させてきました .

計算化学

カディナンおよびセリーナンのセスキテルペン形成につながる化合物の環化プロセスは、計算方法を使用して広く研究されてきました。 この研究は、this compound 誘導体の化学的挙動と潜在的な用途を理解するのに役立ちます .

植物生物学

植物生物学において、this compound はセスキテルペンラクトン(STL)生合成における役割について研究されています。 これは、レタスなどの植物におけるラテックス生産の文脈において特に注目されており、植物の防御メカニズムに貢献しています .

微生物細胞工場

(–)-ゲルマクレン D の生産に微生物細胞工場を使用することに関心が集まっています。 科学者は、さまざまなthis compound シンターゼを比較することで、より高い収量と効率を実現する微生物株を最適化することを目指しています .

天然物化学

This compound は、さまざまな植物種に見られる一般的なセスキテルペンです。 その存在と濃度は、ガスクロマトグラフィー質量分析法(GC–MS)などの技術を使用して分析され、植物化学と潜在的な用途の理解に貢献しています .

作用機序

Germacrene D, also known as (1Z,6Z)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene or 1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene, is a sesquiterpene compound found mainly in plant essential oils . It has a wide variety of applications due to its insecticidal activities and its ability to serve as a precursor for many other sesquiterpenes .

Target of Action

It has been found to have a wide variety of insecticidal activities . It is also used as a precursor for many other sesquiterpenes .

Mode of Action

The mode of action of Germacrene D involves its interaction with its targets, leading to various changes. For instance, it has been suggested that the antimicrobial action of Germacrene D may be related to the permeabilization of the cells and disruption of the membrane integrity .

Biochemical Pathways

Germacrene D is typically produced in plants by the sesquiterpene synthases using the acyclic precursor farnesyl pyrophosphate (FPP) . It is an important precursor of many other sesquiterpenes, such as cadinene and amorphene . The production of Germacrene D can be boosted through metabolic engineering, as demonstrated in yeast .

Pharmacokinetics

Its molecular weight is 2043511 , which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The molecular and cellular effects of Germacrene D’s action are diverse. It has been found to have a wide variety of insecticidal activities . Moreover, it has been suggested to protect plants against pathogenic microbes .

Action Environment

The action, efficacy, and stability of Germacrene D can be influenced by various environmental factors. For instance, the antibacterial effectiveness of plants containing Germacrene D varies with their geographical location, which may be attributed to differences in the phytochemical makeup .

生化学分析

Biochemical Properties

Germacrene D plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized by the enzyme germacrene D synthase . The GC–MS study revealed a positive correlation between the zone of inhibition and peak area percentages of Germacrene D in all bacterial species, indicating that this chemical may play a key role in the bactericidal potential of T. occidentalis .

Cellular Effects

Germacrene D has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been suggested to protect plants against pathogenic microbes and showed a deterrent effect on insects such as mosquitoes, aphids, and ticks, while attracting pollinating insects by acting as pheromones .

Molecular Mechanism

The molecular mechanism of Germacrene D involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, in Solidago canadensis, the biosynthesis results in the pro-R hydrogen at C-1 of the farnesyl diphosphate ending up at C-11 of the (−)-germacrene D .

Temporal Effects in Laboratory Settings

The effects of Germacrene D change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For example, in Saccharomyces cerevisiae, the production of Germacrene D was achieved at a high titer .

Metabolic Pathways

Germacrene D is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels. For instance, it is produced from farnesyl diphosphate by germacrene D synthases .

特性

CAS番号 |

37839-63-7 |

|---|---|

分子式 |

C15H24 |

分子量 |

204.35 g/mol |

IUPAC名 |

(1E)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene |

InChI |

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8?,14-7+ |

InChIキー |

GAIBLDCXCZKKJE-NWYXHMAXSA-N |

SMILES |

CC1=CCCC(=C)C=CC(CC1)C(C)C |

異性体SMILES |

C/C/1=C\CCC(=C)C=CC(CC1)C(C)C |

正規SMILES |

CC1=CCCC(=C)C=CC(CC1)C(C)C |

外観 |

Solid powder |

ピクトグラム |

Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

germacrene D germacrene D, (S-(E,E))-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)

![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)